2,5-dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide

Description

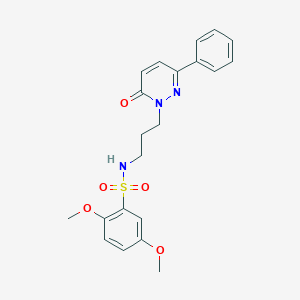

This compound is a benzenesulfonamide derivative featuring a pyridazinone core substituted with a phenyl group at the 3-position and linked via a propyl chain to the sulfonamide nitrogen.

Synthetically, analogous pyridazinone sulfonamides are prepared via alkylation reactions between pyridazinone intermediates (e.g., 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide) and benzyl bromides or other alkylating agents under optimized conditions, yielding target compounds in excellent yields (80–95%) . This method highlights the versatility of pyridazinone scaffolds for introducing structural diversity through substituent modifications.

Properties

IUPAC Name |

2,5-dimethoxy-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S/c1-28-17-9-11-19(29-2)20(15-17)30(26,27)22-13-6-14-24-21(25)12-10-18(23-24)16-7-4-3-5-8-16/h3-5,7-12,15,22H,6,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFICLQCYIZCMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 429.5 g/mol. The compound features a sulfonamide group, a methoxy-substituted benzene ring, and a pyridazine moiety, which contribute to its pharmacological properties.

The compound exhibits multi-target inhibitory activities against various enzymes, particularly carbonic anhydrase (CA) isoforms and cyclooxygenases (COX). Research indicates that it can inhibit hCA isoforms I, II, IX, and XII, as well as COX-1/2 and 5-lipoxygenase (5-LOX). The inhibition constants for these interactions are in the low nanomolar range, suggesting potent biological activity.

| Enzyme | Inhibition Constant (nM) |

|---|---|

| hCA II | 5.3 |

| hCA IX | 4.9 |

| hCA XII | 5.3 |

| COX-2 | 19.2 |

Anti-inflammatory Effects

In vivo studies have demonstrated that derivatives of this compound possess significant anti-inflammatory and analgesic properties. For instance, certain pyridazinone derivatives showed effective inhibition of inflammation-related pathways in animal models.

Anticancer Activity

The compound's ability to inhibit cancer-related hCA isoforms suggests potential applications in cancer therapy. Inhibition of hCA IX has been particularly highlighted due to its association with tumorigenesis and metastasis in various cancers.

Case Studies

- Study on Pyridazinone Derivatives : A study published in April 2023 evaluated several pyridazinone derivatives for their inhibitory effects on hCA isoforms and COX enzymes. The findings indicated that the benzyloxy derivative exhibited strong activity against hCA II with an inhibition constant of 5.3 nM .

- Anti-inflammatory Evaluation : Another investigation assessed the anti-inflammatory effects of the compound in rodent models. Results showed significant reductions in edema and pain responses compared to control groups, supporting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties, based on evidence-derived

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|---|

| 2,5-Dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide (Target) | Not provided | C₂₁H₂₄N₄O₅S | ~444.5 | 3-Phenylpyridazinone, 2,5-dimethoxybenzenesulfonamide, propyl linker |

| 2,5-Diethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide | 1203062-11-6 | C₁₉H₂₃N₃O₅S | 405.47 | Ethoxy instead of methoxy on benzene; pyridazinone lacks 3-phenyl substitution |

| 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine | 2306268-61-9 | C₂₃H₂₅N₃O₃ | 391.46 | Dihydrobenzodioxin moiety, pyridine instead of pyridazinone, dimethylaminomethylphenyl group |

| 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) | Not provided | C₁₇H₁₅N₃O₄S | 365.38 | Benzyloxy substituent at pyridazinone 3-position; lacks propyl linker |

| N-(4-(N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)isobutyramide | 1203139-31-4 | C₁₇H₂₁N₅O₄S | 399.45 | Isobutyramide substituent on benzene; pyridazinone lacks 3-phenyl substitution |

Key Observations:

Substituent Effects: Methoxy vs. Ethoxy: The diethoxy analog (CAS 1203062-11-6) exhibits increased lipophilicity compared to the dimethoxy target compound, which may influence pharmacokinetic properties . Benzyloxy-substituted derivatives (e.g., 5a) prioritize solubility over membrane permeability .

Linker and Functional Group Variations :

- The propyl linker in the target compound balances flexibility and rigidity, whereas shorter or absent linkers (e.g., 5a) may restrict conformational adaptability .

- Compounds with tertiary amines (e.g., 2306268-61-9) or amide groups (e.g., 1203139-31-4) introduce hydrogen-bonding or charge-based interactions, differentiating them from the target’s sulfonamide-anchored design .

Synthetic Accessibility: Alkylation reactions (e.g., benzyl bromide with pyridazinone intermediates) are broadly applicable for generating analogs, with yields exceeding 80% under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.